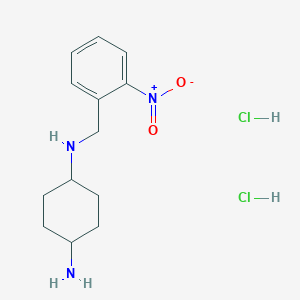
(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound that features a cyclohexane ring substituted with a nitrobenzyl group and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common catalysts include bases like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of (1R*,4R*)-N1-(2-Aminobenzyl)cyclohexane-1,4-diamine.
Substitution: Formation of various amides or sulfonamides depending on the reagents used.
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of amine-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its amine groups which are common in drug molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its amine groups, forming hydrogen bonds or ionic interactions. The nitro group could also play a role in redox reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-diamine: Lacks the nitrobenzyl group, making it less versatile in certain reactions.
N-Benzylcyclohexane-1,4-diamine: Similar structure but without the nitro group, affecting its reactivity and applications.
N-(2-Nitrobenzyl)cyclohexane-1,4-diamine: Similar but may differ in stereochemistry, affecting its biological activity.
Propriétés
IUPAC Name |
4-N-[(2-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18;;/h1-4,11-12,15H,5-9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBTLFBWSWGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














